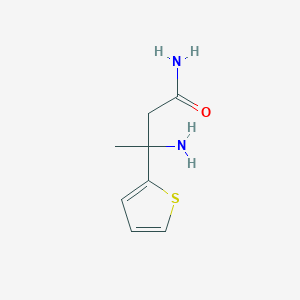

3-Amino-3-(thiophen-2-yl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

3-amino-3-thiophen-2-ylbutanamide |

InChI |

InChI=1S/C8H12N2OS/c1-8(10,5-7(9)11)6-3-2-4-12-6/h2-4H,5,10H2,1H3,(H2,9,11) |

InChI Key |

NELOHOBQLOBIIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)(C1=CC=CS1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 3 Thiophen 2 Yl Butanamide

Convergent and Divergent Synthetic Pathways to the 3-Amino-3-(thiophen-2-yl)butanamide Core

Convergent strategies, where different fragments of the molecule are synthesized separately before being combined, and divergent strategies, where a common intermediate is used to generate a library of related compounds, are both applicable to the synthesis of the this compound scaffold. The choice of pathway often depends on the desired scale, efficiency, and the need for analog synthesis.

Exploration of Multi-Component Reaction (MCR) Strategies for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. nih.gov Several MCRs are well-suited for constructing the β-amino amide or β-amino ketone core of the target molecule. rasayanjournal.co.in

The Mannich reaction is a classic MCR that forms a C-C and C-N bond in one step, yielding a β-amino carbonyl compound. rasayanjournal.co.in A hypothetical Mannich approach to a precursor of this compound could involve the reaction of a thiophene-based aldehyde (e.g., thiophene-2-carbaldehyde), an amine (e.g., ammonia (B1221849) or a protected equivalent), and an enolizable carbonyl compound that can provide the rest of the butanamide backbone.

Another powerful MCR is the Petasis reaction , which involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. acs.org This reaction could be envisioned to construct the C3-thiophene bond and the C3-amino bond simultaneously. The use of Gewald reaction products as amine substrates has expanded the scope of the Petasis reaction, allowing for the synthesis of highly functionalized 2-aminothiophenes which could serve as precursors. acs.org

The table below outlines potential MCR strategies for assembling the core structure.

Table 1: Potential Multi-Component Reaction Strategies

| Reaction Name | Component 1 | Component 2 | Component 3 | Key Bonds Formed | Reference |

|---|---|---|---|---|---|

| Mannich Reaction | Thiophene-2-carbaldehyde (B41791) | Ammonia | Acetoacetamide | C-C, C-N | rasayanjournal.co.in |

| Petasis Reaction | Thiophene-2-boronic acid | Ammonia | A β-keto amide | C-C, C-N | acs.org |

Direct Amidation and Amination Approaches Utilizing Thiophene (B33073) Precursors

Direct amidation is a fundamental transformation in organic synthesis. youtube.com In the context of this compound, a convergent approach would involve the synthesis of the corresponding carboxylic acid, 3-amino-3-(thiophen-2-yl)butanoic acid, followed by amidation. This reaction is typically achieved using a variety of coupling agents that activate the carboxylic acid towards nucleophilic attack by ammonia or an ammonia equivalent.

Alternatively, a direct amination approach could be employed on a keto-precursor. For instance, the reductive amination of a β-keto amide, such as 3-oxo-3-(thiophen-2-yl)butanamide, could install the C3-amino group. More advanced methods involve the direct conversion of ketones into amides using specialized aminating agents. researchgate.net

Recent research has also highlighted the synthesis of novel amide derivatives by condensing substituted 2-aminothiophenes with activated carboxylic acids, such as acid chlorides. afjbs.com This demonstrates the feasibility of forming the amide linkage from a thiophene-amine precursor.

Table 2: Common Reagents for Direct Amidation

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an active phosphonium ester |

| Uronium/Guanidinium Salts | HBTU, HATU | Forms an active O-acylisouronium ester |

Strategies for Introducing the Thiophene Moiety at the C3 Position

The introduction of the thiophene ring at the C3 position of the butanamide chain is a critical step that defines the molecule's core structure. Rather than attaching the thiophene to a pre-existing butanamide skeleton, most efficient syntheses build the scaffold using a thiophene-containing starting material. researchgate.net

Many synthetic strategies, particularly MCRs, position the thiophene ring accurately from the outset. researchgate.net For example:

In a Mannich-type reaction , thiophene-2-carbaldehyde can be used as the aldehyde component, ensuring the thiophene is located alpha to the newly formed amino group. rasayanjournal.co.in

The Gewald reaction provides a route to synthesize 2-aminothiophene rings which can then be elaborated. nih.govsciforum.net While this builds the thiophene ring itself, subsequent modifications would be needed to construct the butanamide side chain.

In a Grignard-type addition , a thiophene-magnesium halide could react with an appropriate imine or equivalent derived from a β-keto amide to form the C-C bond at the C3 position.

The choice of strategy is often dictated by the availability of starting materials and the desire to control the stereochemistry at the C3 position.

Regioselective Synthesis of the Butanamide Linkage

Regioselectivity is crucial when forming the butanamide linkage from a precursor that contains multiple reactive sites, such as 3-amino-3-(thiophen-2-yl)butanoic acid. The primary challenge is to ensure that amidation occurs exclusively at the carboxylic acid group without undesired reactions at the C3-amino group.

A standard and highly effective strategy is the use of protecting groups . The amino group can be temporarily masked with a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). With the amine protected, the carboxylic acid can be selectively activated and reacted with ammonia to form the primary amide. A final deprotection step then reveals the target molecule. This sequence ensures perfect regioselectivity.

Recent advances have also focused on the development of methods for the regioselective formation of unsaturated amides from unactivated alkenes, showcasing the ongoing interest in controlling selectivity in amide synthesis. nih.govnih.gov While the target molecule is saturated, the principles of directing reactivity to a specific site are broadly applicable.

Catalytic Transformations in the Synthesis of this compound

Catalysis offers powerful tools for forming C-C and C-N bonds with high efficiency and selectivity, often under mild conditions. Transition metal catalysis, in particular, has revolutionized the construction of complex organic molecules.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metals like palladium and nickel are workhorses in modern synthetic chemistry, capable of catalyzing a wide array of cross-coupling reactions.

Palladium-catalyzed reactions are particularly versatile. Atroposelective C-H functionalization, facilitated by a transient directing group strategy, has emerged as a powerful method for constructing axially chiral biaryls and could be conceptually applied to related C-H activation/functionalization reactions. acs.orgorganic-chemistry.org For instance, a directed C-H arylation could potentially be used to form the bond between the thiophene ring and the C3 carbon, although this would be an advanced and non-trivial application. mdpi.com

Nickel-catalyzed reactions are gaining prominence for their ability to activate classically inert bonds. A notable development is the nickel-catalyzed conversion of stable amides into esters, which proceeds via the activation of the amide C-N bond. thieme.de While this is the reverse of the required transformation, it highlights the potential of nickel catalysis to mediate challenging C-N bond cleavage and formation reactions. Such catalytic systems could be engineered for direct C-N bond formation in amidation processes.

The table below summarizes some relevant catalytic reactions that could be adapted for the synthesis.

Table 3: Relevant Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Application in Synthesis | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H Functionalization | Formation of C3-Thiophene bond via directed C-H arylation. | mdpi.com |

| Ni(cod)₂ / NHC Ligand | Amide C-N Activation | Potential for novel amidation or transamidation methodologies. | thieme.de |

Organocatalytic Approaches in Stereocontrol

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for chiral molecules like this compound. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of β-amino amides and related structures.

While direct organocatalytic methods for this compound are not extensively documented, the principles can be extrapolated from the synthesis of structurally similar compounds. For instance, the asymmetric biomimetic transamination of α-keto esters using quinine-derived chiral bases provides a pathway to β-branched α-amino esters with high enantiomeric excess (87-95% ee) and yields ranging from 50-96%. nih.govrsc.org This methodology, which mimics biological processes, demonstrates the potential of organocatalysts to control the formation of chiral amine centers. nih.gov

Furthermore, organocatalysts have been successfully employed in the synthesis of optically active thiophenes from β-ketothioamides and α,β-unsaturated aldehydes. chim.it These reactions, which can proceed via enantioselective formation of intermediates, underscore the utility of organocatalysis in constructing chiral thiophene-containing molecules. chim.it The stereocontrolled synthesis of functionalized heterocyclic amino esters and amides with multiple stereocenters has also been achieved, where the configuration of the starting materials dictates the stereochemistry of the final products. nih.govresearchgate.net This highlights a key advantage of stereocontrolled synthesis in preserving chiral integrity throughout a reaction sequence. nih.govresearchgate.net

Novel Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of chemical transformations. For the synthesis of thiophene-containing compounds, various catalytic approaches have been explored.

Recent advancements include the use of metal-catalyzed heterocyclization of functionalized alkynes, which offers a regioselective and atom-economical route to substituted thiophenes. mdpi.com This method typically involves the activation of a triple bond by a metal catalyst, followed by intramolecular cyclization. mdpi.com Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes is another efficient method for synthesizing substituted thiophenes. organic-chemistry.org

In the realm of amide synthesis, propylphosphonic anhydride (B1165640) (T3P®) has been identified as an effective coupling reagent that can be used in continuous solution-phase synthesis, minimizing by-products and offering a greener alternative to traditional reagents. unibo.it Additionally, lipase-catalyzed reactions have been utilized for the synthesis of tetrasubstituted dihydrothiophenes from β-ketothioamides and β-nitrostyrene, showcasing the potential of biocatalysis in achieving high yields under mild conditions. mdpi.com

| Catalyst/Reagent | Reaction Type | Substrates | Key Advantages |

| Quinine-derived chiral base | Asymmetric biomimetic transamination | α-Keto esters | High enantiomeric excess (87-95% ee) nih.govrsc.org |

| Organocatalysts | Enantioselective synthesis | β-Ketothioamides, α,β-unsaturated aldehydes | Construction of chiral thiophene-containing molecules chim.it |

| Metal catalysts (e.g., Copper) | Heterocyclization, S-alkenylation | Functionalized alkynes, 1,4-diiodo-1,3-dienes | Regioselective, atom-economical synthesis of thiophenes mdpi.comorganic-chemistry.org |

| Propylphosphonic anhydride (T3P®) | Amide synthesis | Carboxylic acids, amines | Fast, green protocol, minimizes by-products unibo.it |

| Lipase | Cyclization | β-Ketothioamides, β-nitrostyrene | High yields, mild conditions, green chemistry mdpi.com |

Precursor Synthesis and Derivatization for Target Compound Formation

The synthesis of this compound relies on the availability of key precursors and intermediates. Strategic synthesis and derivatization of these building blocks are essential for the efficient formation of the final product.

Synthesis of Activated Thiophene Derivatives for Subsequent Coupling

The thiophene moiety is a cornerstone of the target compound. Various methods exist for the synthesis of functionalized thiophenes that can be activated for subsequent coupling reactions. One approach involves the use of an amine-activated linear polysulfur anion in a cascade of sulfurative ring editing with inexpensive sulfur powder. researchgate.net Another strategy is the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur. organic-chemistry.org

Iodocyclization of S-containing alkyne substrates is a valuable method for preparing iodine-containing thiophenes, which can then be further functionalized through cross-coupling reactions. mdpi.com Additionally, a one-pot synthesis of thiophenes can be achieved through the halocyclization of alkynoic thioesters with N-halosuccinimides, followed by oxidative aromatization. organic-chemistry.org

Preparation of Substituted β-Keto Esters and Nitriles as Key Intermediates

Substituted β-keto esters and β-keto nitriles are versatile intermediates in the synthesis of a wide range of organic compounds, including those containing the β-amino amide scaffold.

β-Keto esters can be synthesized and subsequently functionalized. For example, zinc carbenoid-mediated chain-extension can convert β-keto esters into β-substituted γ-keto esters. organic-chemistry.org The acylation of nitrile anions with esters or lactones using potassium tert-butoxide is a common method for producing β-keto nitriles. nih.gov This reaction can be optimized by using additives like isopropanol (B130326) or 18-crown-6 (B118740) to improve yields and reduce side-product formation. nih.gov Microwave-assisted synthesis has also been shown to be effective for the preparation of β-keto nitriles from esters and nitriles, with yields ranging from 30 to 72%. utsa.edu

| Intermediate Class | Synthetic Method | Reagents/Conditions | Key Features |

| Activated Thiophenes | Amine-activated sulfuration | Linear polysulfur anion, sulfur powder | Uses inexpensive reagents researchgate.net |

| Activated Thiophenes | Dehydration/cyclization of alkynols | Elemental sulfur | Metal-free organic-chemistry.org |

| Activated Thiophenes | Iodocyclization | S-containing alkynes | Produces intermediates for cross-coupling mdpi.com |

| β-Keto Esters | Zinc carbenoid-mediated chain-extension | 1,1-diiodoalkanes | Introduces substituents at the β-position organic-chemistry.org |

| β-Keto Nitriles | Acylation of nitrile anions | Esters/lactones, KOt-Bu | Can be optimized with additives nih.gov |

| β-Keto Nitriles | Microwave-assisted synthesis | Esters, nitriles, KOt-Bu | Rapid synthesis utsa.edu |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of synthesizing this compound and related compounds, several strategies align with these principles.

The use of water as a solvent is a key aspect of green chemistry. researchgate.net For instance, the synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans has been successfully carried out in water, eliminating the need for organic solvents and simplifying purification. researchgate.net Another green approach is the hydrolysis of nitriles to amides in a water extract of pomelo peel ash (WEPPA), which avoids the use of external transition metals, bases, or organic solvents. mdpi.com

Catalytic methods, particularly those that are efficient and allow for catalyst recycling, contribute to greener synthesis. nih.gov Lipase-catalyzed reactions, as mentioned earlier, are performed under mild conditions and are considered environmentally friendly. mdpi.com The development of protocols that reduce reaction times, such as microwave-assisted synthesis, and minimize waste through high atom economy are also central to green chemistry. unibo.itutsa.edu The choice of reagents is also critical; for example, using propylphosphonic anhydride (T3P®) as a coupling reagent is a safer and more sustainable alternative to many traditional coupling agents. unibo.it

Stereochemical Control and Enantioselective Synthesis of 3 Amino 3 Thiophen 2 Yl Butanamide

Asymmetric Synthesis Routes to Enantiopure 3-Amino-3-(thiophen-2-yl)butanamide and its Analogs

Asymmetric synthesis provides the most direct pathways to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures, which are inherently limited to a 50% maximum yield. These methods can be broadly categorized into substrate-controlled (using chiral auxiliaries), reagent-controlled, and catalyst-controlled approaches.

One of the most robust and reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled. wikipedia.org For the synthesis of β-amino acid derivatives like this compound, this strategy is often realized through the diastereoselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system.

A common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an α,β-unsaturated carboxylic acid (e.g., 3-(thiophen-2-yl)but-2-enoic acid) to form a chiral imide. The chiral auxiliary creates a sterically defined environment, forcing a nucleophile (e.g., an organocuprate representing the methyl group) to attack the β-position from a specific face of the molecule. This process, known as 1,4-conjugate addition, establishes the desired stereocenter with a high degree of diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched β-substituted carboxylic acid, which can then be converted to the primary amide.

Another widely used class of auxiliaries is derived from amino alcohols like pseudoephedrine and its analog, pseudoephenamine. nih.govharvard.edu These auxiliaries form amide derivatives that can undergo highly diastereoselective alkylation reactions. nih.govharvard.edu In a representative synthesis of an analog, the enolate of a pseudoephenamine amide is formed and then alkylated, with the bulky structure of the auxiliary directing the approach of the electrophile. nih.gov

Below is a table illustrating the effectiveness of pseudoephenamine as a chiral auxiliary in the asymmetric alkylation for the formation of α-branched chiral centers, a reaction type that demonstrates the powerful stereodirecting effect of the auxiliary.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| BnBr | α-benzyl amide | 95 | >98:2 |

| Allyl-I | α-allyl amide | 94 | >98:2 |

| MeI | α-methyl amide | 91 | 97:3 |

| EtI | α-ethyl amide | 93 | >98:2 |

Data adapted from analogous alkylation reactions using pseudoephenamine auxiliaries, demonstrating typical yields and selectivities. nih.govharvard.edu

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of enantiopure compounds without the need for stoichiometric amounts of chiral material. hilarispublisher.com For the synthesis of this compound, key bond formations include the creation of the C-N bond at the chiral center or the adjacent C-C bond.

One prominent strategy is the catalytic asymmetric hydroamination of alkenes. In this approach, a catalyst, typically based on a transition metal like copper or nickel complexed with a chiral ligand, facilitates the addition of an amine source across a double bond. nih.govacs.org For a precursor to the target molecule, such as an appropriately substituted butene derivative, a nickel-hydride catalyst bearing a chiral ligand can add regioselectively to the alkene. This generates a chiral alkyl-nickel intermediate, which then undergoes reductive elimination to form the C-N bond with high enantioselectivity. acs.org This method is valued for its atom economy and broad substrate scope, including tolerance for heteroaromatic rings like thiophene (B33073). acs.org

The table below presents results from a nickel-catalyzed hydroamination of unactivated alkenes with anthranils, showcasing the method's applicability to substrates containing a thiophene moiety.

| Alkene Substrate | Directing Group | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Pentenamide | Amide | 95 | 90 |

| N-allyl-thiophene-2-carboxamide | Thiophene Amide | 75 | 96 |

| 5-Hexen-2-one | Ketone | 95 | 83 |

| Allyl Phenyl Ether | Ether | 88 | 95 |

Data adapted from a study on enantioselective nickel-catalyzed hydroamination, demonstrating the synthesis of chiral arylamines. acs.org

Alternatively, catalytic enantioselective conjugate addition reactions can be employed. Here, a chiral Lewis acid catalyst activates an α,β-unsaturated system towards nucleophilic attack, while controlling the facial selectivity. This approach is highly effective for synthesizing β-amino acid derivatives. nih.gov

When direct asymmetric synthesis is not feasible, a viable alternative is to first synthesize a mixture of stereoisomers and then separate them. In a diastereoselective approach, a chiral starting material is reacted to form a mixture of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

For this compound, one could start with a racemic β-keto amide and perform a diastereoselective reduction of the ketone using a chiral reducing agent, followed by conversion of the resulting hydroxyl group to an amine with inversion of stereochemistry.

Post-synthetic resolution is applied to racemic mixtures. Kinetic resolution is a powerful technique where one enantiomer in a racemate reacts faster with a chiral catalyst or reagent (often an enzyme), leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. nih.gov For the synthesis of β-amino acids, ω-transaminase enzymes are particularly effective. nih.gov These enzymes can selectively deaminate one enantiomer of a racemic β-amino acid, allowing for the isolation of the other enantiomer. Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired single enantiomer. chemrxiv.org

The following table shows the results of a kinetic resolution of various racemic β-amino acids using an (S)-ω-transaminase, yielding the (R)-β-amino acid with high optical purity.

| Substrate (racemic) | Conversion (%) | Enantiomeric Excess of Product (ee, %) |

|---|---|---|

| β-Phenylalanine | ~50 | >99% (R) |

| β-Homophenylalanine | 48.5 | >99% (R) |

| 3-Amino-3-(4-fluorophenyl)propanoic acid | 49.2 | >99% (R) |

| 3-Amino-4-phenylbutanoic acid | 49.5 | >99% (R) |

Data adapted from a study on the enzymatic kinetic resolution of racemic β-amino acids. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.org This strategy leverages the existing stereocenters of the starting material to build more complex chiral molecules.

To synthesize this compound, a suitable starting material from the chiral pool would be an enantiopure α-amino acid. A classic method for converting an α-amino acid into a β-amino acid is the Arndt-Eistert homologation. This process involves extending the carbon chain of the α-amino acid by one carbon atom while retaining the original stereochemistry.

The sequence begins with an N-protected α-amino acid analog, such as N-Boc-2-amino-2-(thiophen-2-yl)acetic acid. The carboxylic acid is activated (e.g., as a mixed anhydride) and then reacted with diazomethane to form a diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, which expels nitrogen gas and generates a ketene intermediate. This ketene is then trapped by a nucleophile. If water is used, it produces a β-amino acid. If ammonia (B1221849) is used, it could potentially form the desired β-amino amide directly. The stereocenter of the original α-amino acid is preserved throughout this sequence. researchgate.net

Conformational Analysis and its Implications for Stereocontrol

The success of stereoselective synthesis, particularly those mediated by chiral auxiliaries, is fundamentally dependent on the conformational preferences of the reaction intermediates and transition states. The stereochemical outcome is not random but is governed by predictable, low-energy three-dimensional arrangements that favor the formation of one stereoisomer over another.

In chiral auxiliary-based methods, such as those using Evans' oxazolidinones, the high diastereoselectivity arises from a highly ordered, chelated transition state. The acyl-oxazolidinone substrate coordinates to a Lewis acid (e.g., a boron or titanium species), forming a rigid, chair-like six-membered ring structure. The bulky substituent on the chiral auxiliary (e.g., benzyl or isopropyl group at C4) adopts a pseudo-equatorial position to minimize steric strain. This conformation effectively blocks one face of the enolate. Consequently, an incoming electrophile (in an alkylation reaction) or the substrate (in a conjugate addition) can only approach from the less sterically hindered face, leading to the predictable formation of a single diastereomer.

The precise geometry of this transition state, including bond angles and torsional strains, dictates the level of stereocontrol. Computational modeling and spectroscopic analysis are often used to understand these conformational preferences and to design more effective chiral auxiliaries. The steric and electronic properties of the thiophene ring in this compound would also play a role in influencing the preferred conformation of such transition states, thereby impacting the efficiency of the stereocontrol.

Computational and Theoretical Chemistry Investigations of 3 Amino 3 Thiophen 2 Yl Butanamide

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Amino-3-(thiophen-2-yl)butanamide, DFT calculations, commonly employing a functional like B3LYP with a 6-311++G(d,p) basis set, can provide profound insights into its fundamental chemical characteristics. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, the optimization would reveal key bond lengths, bond angles, and dihedral angles that define its shape.

The resulting geometry would show a tetrahedral carbon atom bonded to the thiophene (B33073) ring, an amino group, a methyl group, and a carboxamide ethyl group. The thiophene ring itself is largely planar, while the butanamide side chain possesses significant conformational flexibility. rsc.org Key structural parameters, such as the bond lengths within the thiophene ring and the planarity of the amide group, are critical for understanding its electronic and interactive properties.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| Thiophene C-S | 1.725 | C-S-C (Thiophene) | 92.5 |

| Thiophene C=C | 1.378 | C-C-N (Amine) | 110.5 |

| Thiophene C-C | 1.435 | O=C-N (Amide) | 122.8 |

| C-N (Amine) | 1.460 | Thiophene-C-C | 111.2 |

| C=O (Amide) | 1.235 | H-N-H (Amine) | 106.5 |

| C-N (Amide) | 1.340 | C-C=O (Amide) | 121.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, while the LUMO would likely be distributed across the amide functional group. Computational studies on similar thiophene-based molecules support this distribution. psu.eduresearchgate.net

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The map is colored to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would show the most negative potential (red/yellow) concentrated around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring. The nitrogen atom of the primary amine would also exhibit negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino and amide groups, making them potential hydrogen bond donors. periodicodimineralogia.it This analysis is crucial for understanding how the molecule interacts with other chemical species. nih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by examining interactions between filled (donor) and empty (acceptor) orbitals. youtube.com This method quantifies delocalization effects, such as hyperconjugation and charge transfer, which contribute to molecular stability.

NBO analysis can quantify the stabilization energy (E(2)) associated with donor-acceptor interactions. Significant interactions occur when an electron pair from a filled Lewis-type orbital (a bond or a lone pair) delocalizes into an empty non-Lewis-type orbital (an antibonding orbital).

In this compound, several key hyperconjugative interactions would be expected:

Thiophene Ring: Interactions between the lone pairs of the sulfur atom (LP(S)) and the adjacent antibonding π*(C-C) orbitals contribute to the aromaticity and stability of the ring.

Amide Group: A strong interaction occurs from the lone pair of the amide nitrogen (LP(N)) to the antibonding π*(C=O) orbital, which explains the resonance stabilization and planar nature of the amide bond.

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (NAmide) | π* (C=O) | 55.20 |

| LP (S) | π* (C=C)Thiophene | 28.50 |

| π (C=C)Thiophene | π* (C=C)Thiophene | 20.15 |

| LP (O) | σ* (N-H)Amide | 4.80 |

| LP (NAmine) | σ* (C-C) | 3.50 |

The presence of both hydrogen bond donors (N-H groups of the primary amine and the amide) and acceptors (carbonyl oxygen, amine nitrogen, and thiophene sulfur) allows for the possibility of intramolecular hydrogen bonding. nih.govamolf.nl Such bonds can significantly influence the molecule's preferred conformation by restricting the rotation of the flexible side chain. acs.org

A likely intramolecular hydrogen bond could form between one of the hydrogen atoms of the primary amine and the carbonyl oxygen of the amide group. NBO analysis can confirm and quantify the strength of this interaction by identifying a donor-acceptor relationship between the lone pair of the oxygen atom and the antibonding σ*(N-H) orbital of the amine. The presence and strength of these hydrogen bonds are critical for determining the molecule's three-dimensional structure and how it might interact with biological targets. amolf.nlucla.edu

Conformational Landscape Exploration and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. A comprehensive exploration of its conformational landscape would involve mapping the potential energy surface (PES) as a function of key dihedral angles. For this molecule, the critical rotations would be around the Cα-Cβ bond, the Cα-thiophene bond, and the C-N bond of the amide group.

A relaxed PES scan, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach. nih.gov This process involves systematically varying the dihedral angles of interest while allowing the rest of the molecule's geometry to relax to its lowest energy state for each incremental change. The resulting data would reveal the global and local energy minima, representing the most stable conformers, as well as the transition states that connect them.

For a molecule like this compound, several stable conformers can be hypothesized. Intramolecular hydrogen bonding between the amino group (as a donor) and the amide carbonyl oxygen (as an acceptor) could play a significant role in stabilizing certain conformations. Similarly, the spatial orientation of the thiophene ring relative to the butanamide backbone would be a key determinant of conformational preference, influenced by steric hindrance and potential non-covalent interactions.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (N-Cα-Cβ-C(O)) | Dihedral Angle (Cβ-Cα-Thiophene) | Key Interactions | Relative Energy (kcal/mol) |

| Conf-1 | ~60° (gauche) | ~90° | Intramolecular H-bond (NH₂···O=C) | 0.00 (Hypothetical Global Minimum) |

| Conf-2 | ~180° (anti) | ~90° | Extended conformation | > 1.0 |

| Conf-3 | ~60° (gauche) | ~0° | Steric interaction between thiophene and amide | > 2.0 |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

The PES map would not only identify these stable structures but also quantify the energy barriers between them, providing insights into the dynamics of conformational interchange at different temperatures.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, the primary spectroscopic techniques of interest would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical NMR Spectroscopy:

The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. These calculations are performed on the optimized geometries of the most stable conformers identified from the PES scan. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Discrepancies between predicted and experimental spectra can often be resolved by considering the Boltzmann-averaged chemical shifts of all significantly populated conformers at a given temperature. This approach acknowledges that the experimental spectrum represents an average over all conformations present in solution. For instance, studies on other amide-containing molecules have shown that intramolecular interactions and solvent effects can significantly influence the chemical shifts of amide protons and carbonyl carbons. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Thiophene Amide

| Spectroscopic Parameter | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) | Assignment |

| IR Frequency | 3262 | - | N-H stretch |

| IR Frequency | 1688 | - | C=O stretch (Amide I) |

| IR Frequency | 1433 | - | C-N stretch / N-H bend (Amide II) |

Data adapted from a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. mdpi.com Specific data for this compound is not available.

Theoretical IR Spectroscopy:

The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the stable conformers, yield a theoretical IR spectrum. Key vibrational modes for this compound would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide (Amide I band), and the N-H bending and C-N stretching modes (Amide II band). The characteristic vibrations of the thiophene ring would also be present.

Comparison with an experimental FT-IR spectrum would allow for the validation of the computed vibrational modes and, by extension, the underlying molecular geometry. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

Advanced Quantum Chemical Methods for Mechanistic Studies

Beyond structural and spectroscopic analysis, advanced quantum chemical methods can be employed to investigate the reactivity and potential reaction mechanisms involving this compound. Such studies could explore, for example, its behavior as a nucleophile or its stability under various reaction conditions.

Mechanistic studies often involve locating transition state (TS) structures for a proposed reaction pathway. This is a computationally intensive process that requires sophisticated algorithms to find the first-order saddle point on the potential energy surface that connects reactants and products. Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it indeed connects the desired reactant and product minima.

For instance, one could investigate the mechanism of a hypothetical cyclization reaction or the hydrolysis of the amide bond. Quantum chemical methods like DFT or higher-level ab initio methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory) would be used to calculate the activation energies and reaction enthalpies.

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions and the dual descriptor, could be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. The molecular electrostatic potential (MEP) surface would also provide a visual guide to the charge distribution and reactive sites. While specific mechanistic studies on this compound are not available, similar approaches have been successfully applied to understand the reaction mechanisms of other amides and thiophene derivatives. mdpi.com

Mechanistic Elucidation of Reactions Involving 3 Amino 3 Thiophen 2 Yl Butanamide

Detailed Reaction Mechanisms for the Formation of the Amide and Amine Linkages.thermofisher.comtubitak.gov.trmdpi.com

The synthesis of 3-Amino-3-(thiophen-2-yl)butanamide involves the strategic formation of two key functionalities: a tertiary amine and a primary amide. A plausible and convergent approach to this molecule is a variation of the Strecker amino acid synthesis, followed by partial hydrolysis of a nitrile intermediate.

Step 1: Formation of the α-Aminonitrile (Amine Linkage Formation)

The initial step involves the reaction of 2-acetylthiophene (B1664040) with an ammonia (B1221849) source and a cyanide source (e.g., potassium cyanide). This reaction proceeds through the formation of an imine intermediate. The ammonia first attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to form a thienyl-substituted imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile, 2-amino-2-(thiophen-2-yl)butanenitrile.

Step 2: Partial Hydrolysis of the Nitrile (Amide Linkage Formation)

The subsequent formation of the butanamide moiety is achieved through the controlled, partial hydrolysis of the nitrile group in the α-aminonitrile. This reaction is typically conducted under acidic or basic conditions, where the conditions are kept mild to stop the reaction at the amide stage and prevent full hydrolysis to a carboxylic acid. masterorganicchemistry.com For instance, using hydrochloric acid in water at moderately elevated temperatures (40-50°C) can favor the formation of the primary amide. masterorganicchemistry.com

The mechanism under acidic conditions involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers, a tautomerization event leads to the primary amide. masterorganicchemistry.com

Investigation of Transition States and Intermediates

α-Aminonitrile Formation: The formation of the amine linkage proceeds through a key imine intermediate . The rate-determining step is typically the nucleophilic attack of the cyanide ion on this imine. The transition state for this step involves the partial formation of the new carbon-carbon bond as the cyanide approaches the electrophilic imine carbon. Computational studies on analogous Strecker reactions suggest a transition state where the cyanide ion, the imine carbon, and the nitrogen atom have a specific geometric arrangement to minimize steric hindrance and maximize orbital overlap.

Nitrile Hydrolysis to Amide: The conversion of the nitrile to the amide involves a distinct tetrahedral intermediate . In acid-catalyzed hydrolysis, after the initial protonation of the nitrile nitrogen and nucleophilic attack by water, a tetrahedral intermediate is formed with the structure R-C(OH)(NH2+). This intermediate is unstable and resolves through proton transfers and tautomerization to yield the more stable amide. The transition states in this process are associated with the nucleophilic attack of water and the subsequent proton transfer steps, which involve the breaking and forming of O-H and N-H bonds.

Kinetic and Thermodynamic Aspects of Key Reaction Steps

Thermodynamic Considerations: The formation of the C-N amide bond is a thermodynamically favorable process, especially when driven by the dehydration of a carboxylic acid and an amine using coupling agents. masterorganicchemistry.com In the nitrile hydrolysis route, the final amide product is more stable than the nitrile reactant, but less stable than the corresponding carboxylic acid salt that would form upon complete hydrolysis. The initial formation of the α-aminonitrile is also thermodynamically favorable.

Mechanism of Functional Group Interconversions on the Thiophene (B33073) and Butanamide Moieties

The structure of this compound offers several sites for further chemical modification through functional group interconversions. solubilityofthings.comfiveable.me

Reactions at the Amino Group: The primary amino group on the butanamide chain is nucleophilic and can undergo a variety of reactions. youtube.com

Acylation: The amine can react with acyl chlorides or anhydrides in the presence of a base to form N-acylated derivatives. This is a nucleophilic acyl substitution reaction, proceeding through a tetrahedral intermediate to form a new amide linkage. mdpi.com

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though overalkylation can be an issue. This occurs via a nucleophilic substitution (SN2) mechanism.

Reactions on the Thiophene Ring: The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution.

Halogenation: Bromination or chlorination can occur, typically at the C5 position, which is the most activated position on the 2-substituted thiophene ring. The mechanism involves the attack of the π-system on the electrophile (e.g., Br₂) to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Nitration/Sulfonation: Introduction of nitro or sulfonic acid groups onto the thiophene ring can be achieved using standard nitrating (HNO₃/H₂SO₄) or sulfonating (SO₃) agents, following the same electrophilic substitution mechanism.

Reactions of the Amide Group:

Hydrolysis: As mentioned, the primary amide can be fully hydrolyzed to the corresponding β-amino acid, 3-amino-3-(thiophen-2-yl)butanoic acid, under more vigorous acidic or basic conditions.

Reduction: The amide can be reduced to a primary amine, yielding 3,4-diamino-3-(thiophen-2-yl)butane. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. organic-chemistry.orgyoutube.com The mechanism with LiAlH₄ involves the formation of a complex with the carbonyl oxygen, followed by hydride attack on the carbonyl carbon.

Role of Solvents and Catalysts in Modulating Reaction Pathways

Solvents and catalysts are critical for directing the reaction pathways, improving yields, and controlling selectivity in the synthesis and modification of this compound. tubitak.gov.trorganic-chemistry.org

Catalysis in Amide Formation: If synthesizing the amide from its corresponding β-amino acid, coupling agents are essential.

Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid group. researchgate.net The carboxylate attacks the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine (or ammonia) to form the amide bond, releasing a urea (B33335) byproduct. masterorganicchemistry.com A catalyst like 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction by forming an even more reactive acyl-pyridinium intermediate. researchgate.net

Solvent Effects: The choice of solvent plays a significant role in reaction rates and outcomes.

Amine-Forming Reactions: In the formation of the α-aminonitrile, a solvent that can dissolve the ionic reagents (like KCN) while also being compatible with the organic ketone is needed. A mixture of water and an alcohol is often employed.

Amide Bond Formation: For coupling reactions, aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred. tubitak.gov.trresearchgate.net These solvents solvate the intermediates without interfering with the nucleophilic amine.

Electrophilic Substitution: Reactions on the thiophene ring are often carried out in non-polar solvents like carbon tetrachloride for halogenations or in strong acids which can also act as the solvent for nitration/sulfonation.

The table below summarizes the influence of different catalysts and solvents on key reactions.

| Reaction Type | Catalyst/Reagent | Typical Solvent | Role of Catalyst/Solvent |

| Amide formation (from acid) | EDC/DMAP | Dichloromethane (DCM) | Activates carboxylic acid, accelerates nucleophilic attack. |

| Amide formation (from nitrile) | HCl (catalytic) | Water/Ethanol (B145695) | Protonates nitrile, making it more electrophilic. |

| Amine Acylation | Pyridine or Triethylamine | Dichloromethane (DCM) | Acts as a base to neutralize the HCl byproduct. |

| Thiophene Halogenation | None (Lewis acid optional) | Carbon Tetrachloride (CCl₄) | Provides a non-polar medium for the reaction. |

| Amide Reduction | Lithium Aluminum Hydride | Diethyl Ether or THF | The solvent must be aprotic and able to solvate the hydride reagent. |

Derivatization and Functionalization Strategies of 3 Amino 3 Thiophen 2 Yl Butanamide

Synthesis of Complex Heterocyclic Systems Incorporating the 3-Amino-3-(thiophen-2-yl)butanamide Core

The bifunctional nature of molecules containing both amino and carboxamide groups makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. tubitak.gov.tr These functionalities can participate in intramolecular or intermolecular cyclization reactions to form fused or appended ring systems.

The presence of a primary amine and an amide group in this compound provides the necessary components for cyclocondensation reactions to form novel heterocyclic systems. While specific examples for this exact molecule are not extensively documented, the chemistry of analogous 2-aminothiophene derivatives is well-established and serves as a blueprint for potential transformations. For instance, 2-aminothiophene-3-carboxamides are versatile building blocks for creating fused thieno[2,3-d]pyrimidines through reactions with various one-carbon synthons. tubitak.gov.tr

One common strategy involves the reaction with reagents that can bridge the amino and amide groups. The Thorpe-Ziegler cyclization is a prominent method used in the synthesis of 3-aminothieno[2,3-b]pyridines from related precursors, demonstrating the utility of intramolecular cyclization under basic conditions. mdpi.com Similarly, condensation of aminothiophene derivatives with aldehydes can lead to the formation of fused heterocyclic systems like thienopyrimidines. tubitak.gov.tr The synthesis of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives highlights how a thiophene-containing scaffold can be elaborated into more complex, fused polycyclic structures. researchgate.net These established methodologies suggest that this compound could be a viable substrate for creating novel fused heterocycles with potential applications in medicinal and materials chemistry.

Table 1: Examples of Cyclization Reactions for Synthesizing Fused Heterocycles from Aminothiophene Analogs

| Starting Material Type | Reagent/Condition | Resulting Heterocycle | Reference |

| 3-Cyano-2(1H)-pyridinethiones | Alkylation followed by Thorpe-Ziegler cyclization (alkali medium) | 3-Aminothieno[2,3-b]pyridines | mdpi.com |

| 2-Aminothiophene-3-carboxamide | Cinnamaldehyde / Dry HCl | 2-Styryl-thieno[2,3-d]pyrimidine | tubitak.gov.tr |

| 2-Aminothiophene-3-carboxamide | Formic Acid (after hydrazinolysis) | Triazolopyrimidine derivative | tubitak.gov.tr |

| Thiophene-containing precursors | Multi-step synthesis | 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridines | researchgate.net |

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). nih.gov These derivatives are not only important synthetic intermediates but also exhibit interesting chemical properties and are widely used as ligands in coordination chemistry. semanticscholar.orgnih.gov

The formation of a Schiff base from an aminothiophene derivative and an aldehyde is often the first step in multicomponent reactions or subsequent cyclizations. nih.gov For example, the condensation of 3-aminoquinazolinone derivatives with various benzaldehydes yields Schiff's bases, which can then undergo intramolecular nucleophilic addition to form fused triazinoquinazolinones. nih.gov

Thiophene-derived Schiff bases are of particular interest due to their ability to act as polydentate ligands, coordinating with various metal ions through the imine nitrogen and the thiophene (B33073) sulfur atom. nih.govnih.gov The synthesis of Schiff bases from 2-(piperidin-4-yl)ethanamine (B1607912) and various thiophene aldehydes has been reported, yielding NNNS tetradentate ligands. nih.gov Similarly, Schiff bases derived from 2-aminothiophenes have been synthesized and their crystal structures and coordination with metals investigated. researchgate.net These studies demonstrate that the Schiff base derivatives of this compound could be readily prepared and explored for their ability to form stable metal complexes.

Amide Bond Modifications and Derivatives

The amide functional group is a cornerstone of many biologically active molecules and offers a site for chemical modification. nih.gov In this compound, the amide nitrogen can be functionalized through reactions like N-alkylation and N-acylation, although the reactivity of the primary amine often needs to be considered.

Direct N-alkylation or N-acylation of the amide nitrogen in this compound can be challenging without concurrent reaction at the more nucleophilic primary amine. Selective protection of the primary amine would typically be required before modifying the amide.

However, the functionalization of the primary amino group itself is a more direct and common strategy. The N-alkylation of related 2-aminothiophenes has been described as difficult to achieve under mild conditions. nih.gov A successful methodology involves the use of 2-carbamoylamino or 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF to achieve N-alkylation under milder conditions. nih.gov This suggests that acylation of the primary amine in this compound to form an intermediate acylated amine could facilitate subsequent derivatization.

Introducing a variety of substituents onto the amide nitrogen allows for the systematic modification of the compound's properties. This is typically achieved during the synthesis of the amide itself or through post-synthetic modifications. In related systems, such as 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-chloroacetamido)thiophene-3-carboxamide, the chloroacetamido group serves as a reactive handle. nih.gov This intermediate allows for the introduction of diverse substituents by nucleophilic substitution of the chlorine atom with various aromatic amines, leading to a library of 4-(2-arylamino-acetamido)thiophene-3-carboxamides. nih.gov This strategy highlights a pathway where an initial acylation of the primary amine with a reactive group (like chloroacetyl chloride) can be followed by substitution reactions to introduce a wide range of functional groups.

Table 2: Example of Amine Functionalization Leading to Diverse Substituents

| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Ar-NH2) | Final Product | Reference |

| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Chloroacetyl chloride | 4-(2-Chloroacetamido)thiophene derivative | Phenylamine | 4-(2-Phenylamino-acetamido)thiophene derivative | nih.gov |

| 4-Amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | Chloroacetyl chloride | 4-(2-Chloroacetamido)thiophene derivative | 4-Methylphenylamine | 4-(2-(4-Methylphenyl)amino-acetamido)thiophene derivative | nih.gov |

Thiophene Ring Functionalization

Common electrophilic substitution reactions applicable to the thiophene ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. For example, chloromethylation of phenylthiophenes can be achieved using chloromethyl methyl ether and zinc chloride, introducing a reactive chloromethyl group onto the thiophene ring. researchgate.net This group can be further converted into other functionalities, such as a nitrile and then a carboxylic acid. researchgate.net These methods provide a clear path for introducing a wide range of substituents directly onto the thiophene core of this compound, thereby tuning its steric and electronic profile for various applications.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, more so than benzene (B151609), which makes it highly susceptible to electrophilic aromatic substitution (SEAr). researchgate.netwikipedia.orgpearson.com Substitution typically occurs preferentially at the C5 position (alpha to the sulfur and adjacent to the point of substitution), which is the most activated position. The C3 position is the least reactive. researchgate.net The presence of the substituted butanamide group at the C2 position, which is deactivating, would further direct incoming electrophiles to the C5 position.

Common SEAr reactions that could hypothetically be applied include:

Nitration: Introduction of a nitro group (-NO₂) onto the thiophene ring, typically at the C5 position, using a nitrating agent like nitric acid in the presence of a catalyst. wikipedia.org

Halogenation: The addition of a halogen (e.g., Br, Cl) to the ring, which for thiophenes can often proceed even without a Lewis acid catalyst due to the ring's high reactivity.

Friedel-Crafts Acylation/Alkylation: The introduction of an acyl or alkyl group, although these reactions can be complicated by the sensitivity of the thiophene ring to the strong Lewis acids typically used.

| Reaction Type | Hypothetical Reagents | Expected Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | 5-nitro- |

| Bromination | Br₂ in Acetic Acid | 5-bromo- |

| Acylation | Acyl chloride / AlCl₃ | 5-acyl- |

Metalation and Cross-Coupling Strategies for Thiophene Derivatization

Modern synthetic methods allow for the functionalization of thiophenes via metal-catalyzed cross-coupling reactions. This typically involves an initial C-H activation or metalation step (e.g., lithiation or Grignard formation) followed by coupling with a suitable partner. clockss.orgresearchgate.net

For This compound , regioselective deprotonation would be expected at the C5 position, the most acidic proton on the thiophene ring. clockss.org This metalated intermediate could then be used in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne.

| Coupling Reaction | Hypothetical Coupling Partner | Catalyst System (Typical) | Resulting Linkage at C5 |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | C5-Aryl |

| Heck | Alkene | Pd(OAc)₂ / Ligand | C5-Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C5-Alkynyl |

Amino Group Transformations

The primary amine in This compound is a versatile functional group that can undergo a wide range of transformations.

Acylation, Alkylation, and Arylation of the Amine

The nitrogen atom of the primary amine is nucleophilic and can react with various electrophiles.

Acylation: The amine can be readily converted to an amide by reaction with an acyl chloride or an acid anhydride (B1165640). nih.govresearchgate.net This is a common strategy for protecting the amine or for building more complex molecular architectures. For instance, reacting it with acetyl chloride would yield N-(1-carbamoyl-1-(thiophen-2-yl)propyl)acetamide.

Alkylation: The introduction of alkyl groups onto the amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt. Reductive amination offers a more controlled method for mono-alkylation.

Arylation: The formation of a C-N bond with an aryl group, typically accomplished through palladium-catalyzed methods like the Buchwald-Hartwig amination, using an aryl halide as the coupling partner. nih.gov

| Transformation | Reagent Type | Product Class |

| Acylation | Acyl Chloride (e.g., RCOCl) | N-Acyl derivative (Amide) |

| Alkylation | Alkyl Halide (e.g., R-Br) | N-Alkyl derivative (Secondary Amine) |

| Arylation | Aryl Halide (e.g., Ar-Br) | N-Aryl derivative (Secondary Amine) |

Formation of Imines and Other Nitrogenous Derivatives

The primary amine can condense with aldehydes or ketones to form an imine (also known as a Schiff base). masterorganicchemistry.comlibretexts.orgnih.gov This reaction is typically reversible and acid-catalyzed. masterorganicchemistry.comlibretexts.org The resulting C=N double bond of the imine can be a useful synthetic handle for further reactions, such as reduction to a secondary amine or addition of nucleophiles.

Beyond imines, the amino group can be a precursor to other nitrogen-containing functional groups. For example, diazotization with nitrous acid could potentially form a diazonium salt, although these are often unstable.

| Reaction | Reagent | Functional Group Formed |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete map of the carbon skeleton and proton environments can be assembled. ethz.ch

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 3-Amino-3-(thiophen-2-yl)butanamide, distinct signals are predicted for the thiophene (B33073) ring protons, the primary amine (NH₂) and amide (CONH₂) protons, and the aliphatic protons of the butanamide chain. The three protons on the 2-substituted thiophene ring would appear as distinct multiplets in the aromatic region (typically δ 6.8-7.5 ppm). researchgate.net The protons of the primary amide (CONH₂) and amine (NH₂) groups would likely appear as broad singlets. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butanamide moiety would appear in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.inyoutube.com For this compound (C₈H₁₂N₂OS), eight distinct signals are expected: four for the thiophene ring carbons, one for the amide carbonyl carbon (C=O), and three for the butanamide aliphatic carbons (the quaternary C-NH₂, the methylene CH₂, and the methyl CH₃). The chemical shift of the carbonyl carbon is typically found significantly downfield (δ 170-180 ppm), while the thiophene carbons appear in the aromatic region (δ 120-150 ppm). bhu.ac.inlibretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.in A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the signals for the CH₃ group, the CH₂ group, and the CH groups of the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | DEPT-135 |

| Amide | -CONH₂ | Broad singlet | ~175 | Absent |

| Thiophene | C-H (3, 4, 5 positions) | Multiplets (6.8-7.5) | ~125-145 | Positive |

| Thiophene | C-S (C2 position) | - | ~140-150 | Absent |

| Butanamide | C3-NH₂ | Broad singlet | ~50-60 | Absent |

| Butanamide | -CH₂- | Singlet or AB quartet (~2.5) | ~45-55 | Negative |

| Butanamide | -CH₃ | Singlet (~1.5) | ~25-35 | Positive |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms that are not apparent from 1D spectra alone. ethz.ch

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ethz.ch For this molecule, COSY would reveal the coupling network between the three protons on the thiophene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ethz.ch It would definitively link the proton signals of the thiophene ring, the CH₂ group, and the CH₃ group to their corresponding carbon signals identified in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (2-4 bonds) between protons and carbons. ethz.ch It provides the final links to piece the molecular puzzle together. Key correlations would include:

Correlations from the thiophene protons to the quaternary carbon (C3), confirming the point of attachment of the butanamide chain.

Correlations from the methyl protons to C3 and C2, and from the methylene protons to the amide carbonyl carbon and C3, confirming the butanamide backbone structure.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can be used to confirm the three-dimensional conformation of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring their characteristic vibrational frequencies. edinst.com

The FT-IR spectrum of this compound would be dominated by absorptions from the amide and amine groups. The primary amide gives rise to two particularly strong and characteristic bands: the C=O stretch (Amide I band) and the N-H bend (Amide II band). The thiophene ring also has characteristic ring stretching and C-H bending vibrations. nii.ac.jpiosrjournals.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500-3300 | Medium-Weak |

| Primary Amide (R-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3180 | Medium |

| Alkyl C-H | C-H Stretch | 2960-2850 | Medium |

| Amide C=O | C=O Stretch (Amide I) | ~1680-1640 | Strong |

| Amide N-H | N-H Bend (Amide II) | ~1640-1590 | Strong |

| Thiophene Ring | C=C Ring Stretch | ~1450-1550 | Medium-Weak |

| Thiophene Ring | C-S Stretch | ~850-650 | Medium-Weak |

| Thiophene Ring | C-H Out-of-plane Bend | ~830-710 | Strong |

Data compiled from general spectroscopy principles and studies on related thiophene and amide compounds. iosrjournals.orgresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, yielding the molecular weight and clues about its structure. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, with a molecular formula of C₈H₁₂N₂OS, HRMS would be used to confirm the exact mass of the protonated molecule, [M+H]⁺.

Calculated Monoisotopic Mass of [C₈H₁₂N₂OS + H]⁺: 185.0743

Observing a peak at this precise m/z value would strongly support the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Amide bonds can fragment under mass spectrometry conditions, often through cleavage of the N-CO bond. nih.govrsc.orgstackexchange.com Common fragmentation pathways for this compound would likely involve:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.

Loss of the amide group: Fragmentation resulting in the loss of CONH₂ (44 Da).

Cleavage at the C3-thiophene bond: Separation of the thiophene cation from the butanamine side chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted Fragment Ion | Structure | m/z (Nominal) |

| [M-NH₂]⁺ | [C₈H₁₀NOS]⁺ | 168 |

| [M-CONH₂]⁺ | [C₇H₁₁NS]⁺ | 141 |

| [Thiophene-C(CH₃)NH₂]⁺ | [C₆H₈NS]⁺ | 126 |

| [Thiophene-CH₂]⁺ | [C₅H₅S]⁺ | 97 |

| [Thiophene]⁺ | [C₄H₄S]⁺ | 84 |

| [CONH₂]⁺ | [CH₂NO]⁺ | 44 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by providing detailed information about their fragmentation patterns. In an MS/MS experiment, the precursor ion of this compound (m/z 185.08, [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways are predictable based on the functional groups present in the molecule.

Key fragmentation of this compound would likely initiate at the most labile bonds. The cleavage of the C-C bond between the quaternary carbon and the carbonyl group would be a prominent fragmentation pathway. Another significant fragmentation would involve the loss of the acetamide (B32628) group. The thiophene ring itself can undergo characteristic fragmentation, although it is generally more stable.

Dominant fragmentation pathways in related thiophene derivatives often involve the cleavage of bonds adjacent to the thiophene ring. nih.gov For instance, studies on other thiophene-containing compounds have shown that the nature of substituents significantly influences the fragmentation pattern. arkat-usa.org The fragmentation of the amide functional group is also a well-understood process, often leading to the formation of characteristic ions.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed m/z |

| 185.08 | [M+H - NH₃]⁺ | C₈H₁₀OS⁺ | 169.05 |

| 185.08 | [M+H - CH₃CONH₂]⁺ | C₆H₈S⁺ | 112.04 |

| 185.08 | [Thiophene-C(CH₃)NH₂]⁺ | C₆H₈NS⁺ | 126.04 |

| 185.08 | [Thiophene-CH₂]⁺ | C₅H₅S⁺ | 97.01 |

This table presents hypothetical data based on known fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the nature of its chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the thiophene ring, which is a known UV chromophore.

The thiophene ring exhibits characteristic π-π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. For 2-substituted thiophenes, a strong conjugation effect is often observed, leading to a bathochromic (red) shift of the absorption maximum compared to thiophene itself. nii.ac.jp The amino and butanamide groups attached to the same carbon atom alpha to the thiophene ring will influence the electronic environment and thus the absorption spectrum.

Studies on other thiophene derivatives have shown that the main absorption peaks can be significantly shifted depending on the electronic properties of the substituents. nih.govdiva-portal.org For instance, the introduction of an amino group can lead to a red shift in the absorption spectrum. The polarity of the solvent can also influence the position of the absorption maxima.

A hypothetical UV-Vis absorption profile for this compound in ethanol (B145695) is detailed below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~240 | ~8,000 | π → π |

| Ethanol | ~275 | ~1,500 | n → π |

This table presents hypothetical data based on the UV-Vis spectra of structurally related thiophene derivatives.

Chromatographic Method Development and Validation for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a chiral compound like this compound, chromatographic methods are also crucial for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. Due to the presence of a chiral center, a chiral stationary phase (CSP) is necessary to separate the R- and S-enantiomers. The choice of the CSP and mobile phase is critical for achieving baseline separation.

For the analysis of amino acid amides, reversed-phase HPLC is a common approach. oup.com However, the polarity of this compound may necessitate the use of hydrophilic interaction liquid chromatography (HILIC) for better retention and separation. Derivatization of the primary amine with a suitable reagent can also be employed to enhance UV detection or fluorescence, thereby increasing the sensitivity of the method. myfoodresearch.com

Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the analytical results.

A hypothetical HPLC method for the chiral separation of this compound is outlined below.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (B130326) with a small percentage of a basic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

This table presents a hypothetical HPLC method based on common practices for chiral separations of similar compounds.

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of polar functional groups (amine and amide) which can lead to poor peak shape and thermal degradation.

Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. weber.hujfda-online.com The primary amino group and the amide group can be derivatized using various reagents. For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (B1165640) (TFAA) are common derivatization strategies for amino compounds. researchgate.net The resulting derivatives are more amenable to GC separation and detection, often by mass spectrometry (GC-MS). sci-hub.se

A potential GC method following derivatization is described below.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 100°C, ramp to 280°C at 15°C/min |

| Detection | Mass Spectrometry (MS) |

| Hypothetical Retention Time (derivatized) | ~12.8 min |

This table outlines a hypothetical GC method assuming successful derivatization of the target compound.

Role in Advanced Organic Synthesis and Chemical Research

3-Amino-3-(thiophen-2-yl)butanamide as a Chiral Building Block in Complex Molecule Construction

The primary value of this compound in organic synthesis lies in its potential as a chiral building block. Chiral molecules, which are non-superimposable on their mirror images, are fundamental to the synthesis of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.

The structure of this compound contains a stereocenter at the C3 position, where the amino group and the thiophene (B33073) ring are attached. This makes it a derivative of a β-amino acid, a class of compounds known for their importance in constructing complex molecular architectures. hilarispublisher.com Enantiomerically pure β-amino acids and their derivatives are crucial for building peptides that have stable, predictable secondary structures and for synthesizing a wide range of biologically active molecules. researchgate.net